1-Methylindolin-6-ol

Description

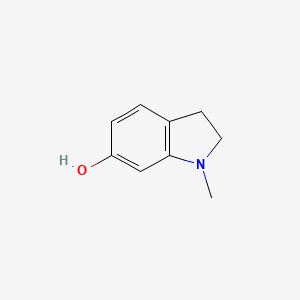

1-Methylindolin-6-ol is an indoline derivative characterized by a bicyclic structure comprising a benzene ring fused with a saturated five-membered nitrogen-containing ring. The compound features a methyl group at the 1-position and a hydroxyl group at the 6-position. Indoline derivatives are often explored in medicinal chemistry for their bioactivity, including roles as antioxidants or intermediates in drug synthesis .

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindol-6-ol |

InChI |

InChI=1S/C9H11NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

LNWRQPDKMNMPME-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Methylindolin-6-ol with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and applications.

1-Methyl-1H-indazol-6-ol (Indazole Derivative)

- Molecular Formula : C₈H₈N₂O

- Average Mass : 148.165 g/mol

- Key Features :

- Contains an indazole core (two nitrogen atoms in the five-membered ring).

- Hydroxyl and methyl groups at positions 6 and 1, respectively.

5-Methyl-1H-indol-6-ol (Indole Derivative)

- Molecular Formula: C₉H₉NO

- Average Mass : 147.17 g/mol

- Key Features :

- Indole core (one nitrogen atom in the five-membered ring).

- Hydroxyl and methyl groups at positions 6 and 5, respectively.

- Applications: Indole derivatives are widely studied for antioxidant properties.

6-Methylisoindolin-1-one (Isoindolinone Derivative)

- Molecular Formula: C₉H₉NO

- Average Mass : 147.17 g/mol

- Key Features: Isoindolinone core (a lactam structure with a ketone group). Methyl group at position 5.

- Applications: Isoindolinones are used as intermediates in organic synthesis and have been investigated for anticonvulsant and anti-inflammatory activities .

Functional Group and Structural Analysis

| Compound | Core Structure | Functional Groups | Molecular Mass (g/mol) | Potential Applications |

|---|---|---|---|---|

| This compound | Indoline | -OH (C6), -CH₃ (C1) | ~149 (estimated) | Antioxidants, drug intermediates |

| 1-Methyl-1H-indazol-6-ol | Indazole | -OH (C6), -CH₃ (C1) | 148.16 | Kinase inhibition |

| 5-Methyl-1H-indol-6-ol | Indole | -OH (C6), -CH₃ (C5) | 147.17 | Antioxidant therapy |

| 6-Methylisoindolin-1-one | Isoindolinone | -CH₃ (C6), ketone (C1) | 147.17 | Drug synthesis |

Key Differences and Implications

- Indazole’s dual nitrogen atoms may offer stronger hydrogen-bonding interactions, influencing target binding .

- Functional Groups :

- The position of the methyl group (e.g., C1 in indoline vs. C5 in indole) alters steric effects and electronic distribution, impacting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.